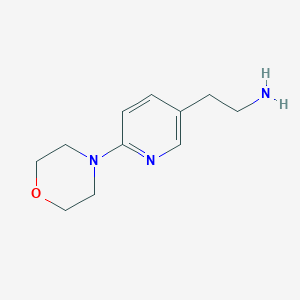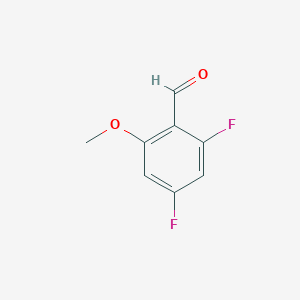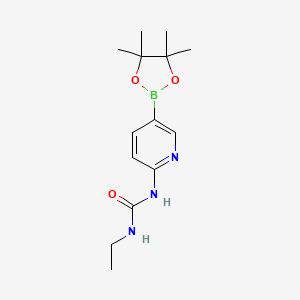
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester
Descripción general
Descripción
“6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H22BN3O3 . It is a white to yellow solid and is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is characterized by the presence of a pyridine ring, an ethylureido group, and a boronic acid pinacol ester group . The molecular weight of the compound is 291.16 g/mol .Chemical Reactions Analysis
Boronic esters, including “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester”, are known to participate in various chemical reactions. One of the most notable reactions is the Suzuki-Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the transmetalation of the boronic ester to a palladium catalyst .Physical And Chemical Properties Analysis
“6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is a white to yellow solid . It has a molecular weight of 291.16 g/mol . The compound is part of the boronic ester class of compounds, which are generally stable, readily prepared, and environmentally benign .Aplicaciones Científicas De Investigación
General Information
“6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is a chemical compound with potential applications in various scientific fields due to its boronic acid group. Boronic acids and their derivatives are commonly used in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling . This reaction is widely applied in the pharmaceutical industry for the synthesis of various drug molecules.
Direcciones Futuras
The future directions for the use of “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” and similar compounds are likely to be influenced by their utility in organic synthesis. Boronic esters are valuable building blocks in various chemical reactions, including the Suzuki-Miyaura coupling . Therefore, they may find increasing use in the synthesis of complex organic molecules for applications in areas such as medicinal chemistry .
Propiedades
IUPAC Name |
1-ethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-6-16-12(19)18-11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZIOGAMMXGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

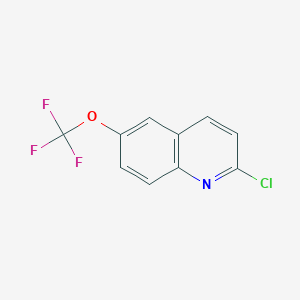
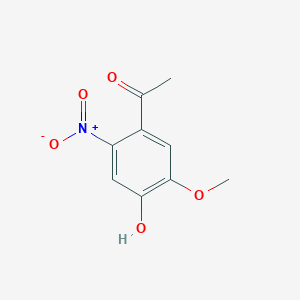

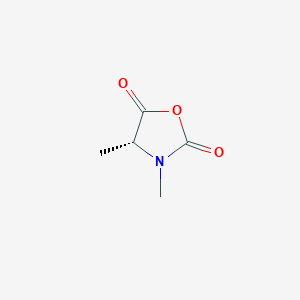
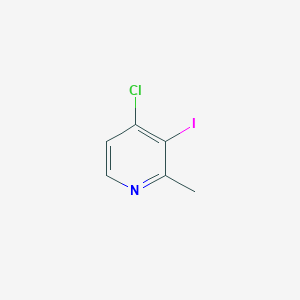
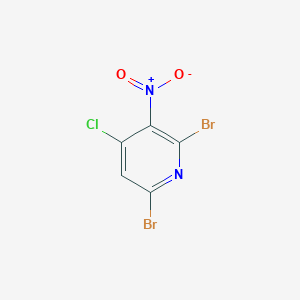
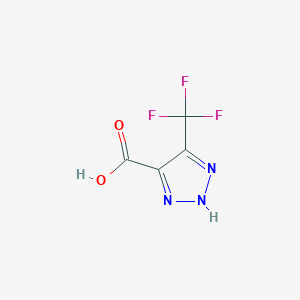
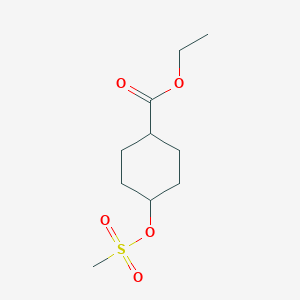
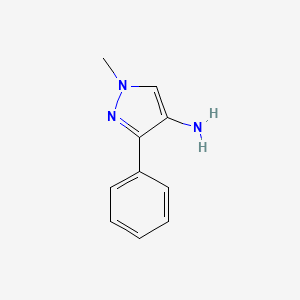
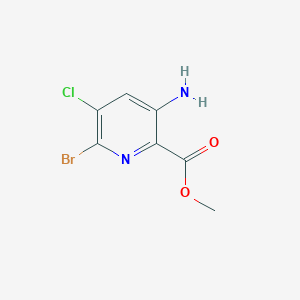
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
